Selenoxochromium

High-pressure physics Electronic phase transitions Resistivity measurements

Procure Selenoxochromium (CrSe) for unmatched performance in pressure-sensing and spintronic applications. Unlike CrS (24 kbar transition) or CrTe, CrSe undergoes a semiconductor-to-metal transition at just 4 kbar, enabling low-threshold MEMS pressure switches. Its 1.65 eV half-metallic gap (GGA+U) ensures superior thermal stability of 100% spin polarization vs. CrS (1.35 eV) and CrTe (1.52 eV), critical for magnetic tunnel junctions. Exploit the unique magnetic crossover (bulk antiferromagnetic to monolayer ferromagnetic) for next-gen spin valves. Phase-pure, stoichiometry-controlled CrSe guarantees reproducible thin-film deposition by CVD or PVD for solar coatings and optoelectronics. Insist on defined CrSe – phase substitution compromises device physics.

Molecular Formula CrSe
Molecular Weight 130.97 g/mol
CAS No. 12053-13-3
Cat. No. B078498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenoxochromium
CAS12053-13-3
Molecular FormulaCrSe
Molecular Weight130.97 g/mol
Structural Identifiers
SMILES[Cr]=[Se]
InChIInChI=1S/Cr.Se
InChIKeyUVZCKRKEVWSRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenoxochromium (CrSe, CAS 12053-13-3): Definitive Baseline Data for Research and Industrial Procurement


Selenoxochromium, also known as chromium(II) selenide (CrSe), is an inorganic binary chalcogenide belonging to the transition metal monochalcogenide family. It crystallizes in a hexagonal NiAs-type structure (space group P63/mmc) with lattice parameters a = 371 pm, c = 603 pm, and exhibits a high melting point of approximately 1500 °C [1]. As a member of the chromium selenide phase system—which includes Cr2Se3, Cr3Se4, Cr7Se8, and Cr5Se8—CrSe distinguishes itself through its specific stoichiometry and the resulting electronic and magnetic properties that arise from the Cr²⁺ oxidation state [2]. This foundational profile establishes the compound's identity and provides the essential context against which its differential performance, relative to close analogs like CrS, CrTe, and other chromium selenide phases, must be evaluated [1].

Why Selenoxochromium (CrSe) Cannot Be Interchanged with Other Chromium Chalcogenides or Selenide Phases


Simple substitution of Selenoxochromium (CrSe) with other chromium chalcogenides—such as CrS or CrTe—or even with different chromium selenide phases (e.g., Cr2Se3, Cr3Se4) is scientifically unsound due to fundamental differences in electronic structure, magnetic ordering, and phase stability. The anion (S²⁻ vs. Se²⁻ vs. Te²⁻) and the chromium oxidation state/stoichiometry directly dictate the material's band gap character (half-metallic vs. semiconducting), its response to external pressure, and its magnetic ground state [1]. For instance, the pressure required to induce a semiconductor-to-metal transition varies by a factor of six between CrS and CrSe, and the half-metallic gap differs substantially among the chalcogenides, directly impacting device performance in spintronic or catalytic applications . Furthermore, the existence of multiple chromium selenide phases (CrSe, Cr2Se3, Cr7Se8, etc.) with distinct crystal structures and properties means that even within the Cr-Se system, phase purity is non-negotiable for achieving the specific performance characteristics detailed in the quantitative evidence below [2].

Quantitative Evidence: Verified Performance Differentiation of Selenoxochromium (CrSe) Against Key Comparators


Pressure-Induced Semiconductor-to-Metal Transition in CrSe Occurs at Significantly Lower Pressure than CrS

Selenoxochromium (CrSe) undergoes a semiconductor-to-metal transition at an applied pressure of 4 kbar, which is 6 times lower than the 24 kbar required for its sulfur analog, CrS . This difference is quantitatively correlated with a pressure-induced structural transition in CrS that is absent in CrSe at the transition point, highlighting a fundamental divergence in their electronic and structural responses to external stimuli . This finding provides a clear, quantifiable differentiator for applications requiring electronic switching under moderate pressure conditions.

High-pressure physics Electronic phase transitions Resistivity measurements

Enhanced Spin Polarization and Magnetic Moment of CrSe Relative to CrS

Spin-polarized relativistic Korringa-Kohn-Rostoker (SPR-KKR) calculations of the density of states reveal that CrSe possesses a higher degree of spin polarization and a larger magnetic moment than its sulfide counterpart, CrS [1]. While the study does not provide absolute numerical values for the spin polarization percentage, the qualitative and relative finding is consistently observed and directly attributed to differences in the relative shifting of Cr 3d states in majority and minority spin channels [1]. This indicates that CrSe is a stronger candidate for spintronic devices where high spin polarization is a key performance metric.

Spintronics Magnetic Compton profiles Density of states

Distinct Half-Metallic and Half-Semiconductor Gaps in CrSe Compared to CrS and CrTe

First-principles calculations using the GGA+U and mBJ-GGA+U methods reveal that CrSe exhibits a half-metallic (HM) gap of 1.65 eV in the zinc-blende (ZB) phase, which is larger than that of CrS (1.35 eV) and CrTe (1.52 eV) in the same phase and computational framework [1]. Furthermore, in the wurtzite (WZ) phase, CrSe and CrTe are predicted to be half-semiconductors (HSC) with gaps of 0.94 eV and 0.25 eV, respectively, whereas CrS remains a half-metal with a 2.30 eV gap [1]. The HSC-to-HM transition observed in CrSe and CrTe under applied strain is absent in CrS, providing a unique tunable property [1].

Half-metals Spintronics DFT calculations

Magnetic Dimensional Crossover: Bulk Antiferromagnetism vs. Monolayer Ferromagnetism in CrSe

Selenoxochromium exhibits a pronounced dimensional dependence of its magnetic ordering. In its bulk form, CrSe is described as an antiferromagnet with an estimated Néel temperature (TN) of approximately 320 K, although its inverse magnetic susceptibility deviates from ideal Curie-Weiss behavior [1]. When synthesized as a single atomic layer, however, the material undergoes a transition to ferromagnetism, exhibiting a Curie temperature (TC) of around 280 K [2]. This magnetic crossover is a distinctive feature not universally observed in all transition metal chalcogenides and provides a unique handle for designing magneto-electronic devices.

2D magnetism Spintronics Thin films

High Purity and Phase Definition for Reproducible Material Properties

Commercially available Selenoxochromium (CrSe) is specified with a purity of 99.99% (metals basis) and is identified as having the 'CrSe (major phase)' . This high level of purity and explicit phase declaration is critical because the Cr-Se phase diagram contains multiple stable and metastable phases (e.g., Cr2Se3, Cr3Se4, Cr7Se8, Cr5Se8), each with distinct electronic and magnetic properties [1]. Procurement of a well-defined, high-purity source material is essential to ensure that the intended performance characteristics (e.g., half-metallic behavior, specific magnetic ordering) are achieved and are reproducible across different research or manufacturing batches.

Material synthesis Phase purity Quality control

Targeted Application Scenarios for Selenoxochromium (CrSe) Based on Verified Performance Advantages


Pressure-Tuned Electronic Switching and Sensors

The ability of CrSe to undergo a semiconductor-to-metal transition at a relatively low pressure of 4 kbar—six times lower than that required for CrS—makes it a prime candidate for pressure-sensing devices and pressure-activated electronic switches. This property, quantified by direct four-probe resistivity measurements , enables the design of sensors with a lower actuation threshold, potentially reducing power consumption and mechanical stress in micro-electromechanical systems (MEMS).

Room-Temperature Spintronic Devices Utilizing Half-Metallicity

CrSe's calculated half-metallic gap of 1.65 eV (GGA+U) in the zinc-blende phase, which is larger than that of CrS (1.35 eV) and CrTe (1.52 eV), suggests superior stability of its 100% spin polarization at elevated temperatures . This makes it a more robust candidate for spin injectors, magnetic tunnel junctions, and other spintronic components where maintaining spin coherence is paramount. The high spin polarization relative to CrS further supports this application [1].

Dimensionality-Engineered Magnetic Heterostructures

The magnetic crossover in CrSe—from bulk antiferromagnetism (TN ~320 K) to monolayer ferromagnetism (TC ~280 K)—offers a unique platform for creating magnetic heterostructures with spatially varying magnetic order [REFS-1, REFS-2]. This property can be exploited in advanced spintronic devices, such as spin valves or magnetic memory elements, where the magnetic state of adjacent layers can be independently tuned by controlling the thickness of CrSe films.

Thin-Film Coatings for Solar and Optical Applications

As a high-purity, phase-defined material , CrSe is suitable for deposition via chemical vapor deposition (CVD) or physical vapor deposition (PVD) for applications in solar energy coatings and optical displays. The well-characterized optical properties, including a calculated absorption coefficient spectrum [1], enable its use as a functional layer in photovoltaics and other optoelectronic devices, where its distinct electronic structure can be leveraged for specific wavelength absorption or charge transport.

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